Tert-butyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
1,1-Dimethylethyl 2-(cyanomethyl)-7-azaspiro[35]nonane-7-carboxylate is an organic compound with the molecular formula C12H22N2O2 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable spirocyclic amine with a cyanomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then stirred at a specific temperature, often around room temperature to 50°C, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1,1-Dimethylethyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant flow rates. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or the cyanomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Primary or secondary amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
1,1-Dimethylethyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound’s unique spirocyclic structure makes it useful in the development of novel polymers and materials with specific mechanical and thermal properties.
Biological Studies: It is used in the synthesis of bioactive molecules for studying enzyme interactions and receptor binding.
Industrial Chemistry: The compound is employed as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to improved pharmacological profiles. The cyanomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 1,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (1:1)
- tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
Uniqueness
1,1-Dimethylethyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of a cyanomethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications. The spirocyclic framework provides rigidity and stability, while the cyanomethyl group offers versatile functionalization options.
Properties
IUPAC Name |
tert-butyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-8-5-15(6-9-17)10-12(11-15)4-7-16/h12H,4-6,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZGVHYPYQOGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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